Flumetramide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[4-(trifluoromethyl)phenyl]morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)8-3-1-7(2-4-8)9-5-15-10(16)6-17-9/h1-4,9H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODXSCCNACAPCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(=O)N1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864007 | |
| Record name | 6-(alpha,alpha,alpha-Trifluoro-p-tolyl)-3-morpholinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7125-73-7 | |
| Record name | Flumetramide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007125737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(alpha,alpha,alpha-Trifluoro-p-tolyl)-3-morpholinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUMETRAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/604P380W06 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of Flumetramide S Biological Actions
Elucidation of Molecular Targets and Ligand-Receptor Interactions for Flumetramide
The primary therapeutic effect of a skeletal muscle relaxant is achieved through its interaction with specific molecular targets that modulate neuronal activity or muscle function. For this compound, while the precise receptor has not been definitively characterized in publicly available literature, its action is presumed to involve targeting specific receptors within muscle tissue or the central nervous system (CNS) to induce muscle relaxation. wikipedia.org
Skeletal muscle relaxants can be broadly categorized into two groups: neuromuscular blockers and spasmolytics, which are often centrally acting. wikipedia.orgpharmacologyeducation.org The latter group, to which this compound likely belongs, typically exerts its effects by depressing CNS pathways that control muscle tone. nih.gov Potential molecular targets for such compounds often include:
Ion Channels: Voltage-gated sodium, potassium, or calcium channels that are crucial for neuronal depolarization and the propagation of action potentials.
Neurotransmitter Receptors: Receptors for neurotransmitters like gamma-aminobutyric acid (GABA), which is the primary inhibitory neurotransmitter in the CNS. ontosight.aicycpeptmpdb.commassbank.eu Agonism at GABA receptors (specifically GABA-A) leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability.
Enzymes and Signaling Proteins: Intracellular enzymes or proteins that are part of the signaling cascade controlling muscle contraction and tone.
The elucidation of the specific ligand-receptor interaction for this compound would involve computational and experimental methods. Molecular docking, a computational technique, could predict the binding affinity and orientation of this compound to various potential protein targets. researchgate.net This is followed by experimental validation using binding assays with purified receptors or cell-based systems to determine the affinity (Kd) and functional consequence (agonism or antagonism) of the interaction.
Cellular and Subcellular Signaling Pathways Modulated by this compound
Following the initial ligand-receptor binding event, a cascade of cellular and subcellular signaling pathways is triggered, leading to the ultimate physiological effect of muscle relaxation. The specific pathways modulated by this compound depend on its molecular target.
If this compound acts on CNS targets, such as GABA receptors, the downstream signaling would primarily involve the modulation of neuronal excitability. nih.gov Activation of these receptors would decrease the firing rate of motor neurons that innervate skeletal muscles, leading to reduced muscle tone. lumenlearning.commhmedical.com
Alternatively, some compounds can influence muscle function by acting on subcellular organelles, most notably the mitochondria. Mitochondria are central to cellular energy metabolism, producing the bulk of adenosine (B11128) triphosphate (ATP) required for muscle contraction through the electron transport chain (ETC). nih.govbiorxiv.orgguidetopharmacology.orgfishersci.ca A potential, though unconfirmed, mechanism for a compound like this compound could involve the modulation of mitochondrial function. For instance, inhibition of key enzymes in the tricarboxylic acid (TCA) cycle or the ETC, such as succinate (B1194679) dehydrogenase (SDH), can disrupt ATP synthesis. wikipedia.orgearthclinic.com SDH catalyzes the oxidation of succinate to fumarate. wikipedia.orgfishersci.comfishersci.atdsmz.deatamanchemicals.comwikipedia.orgfishersci.noalfa-chemistry.comnih.govmassbank.eu Inhibition of this step would decrease the electron flow through the ETC, reducing the proton gradient necessary for ATP synthase to produce ATP from adenosine diphosphate (B83284) (ADP). wikipedia.orgguidetopharmacology.orgmetabolomicsworkbench.orgnih.govnih.gov This bioenergetic disruption could impair the function of muscle fibers, which have high energy demands, contributing to a relaxant effect. researchgate.netresearchgate.net
In Vitro Pharmacodynamic Profiling of this compound
In vitro pharmacodynamic (PD) profiling is essential for characterizing the pharmacological effects of a compound at the cellular and molecular level. These studies provide quantitative data on a drug's potency, efficacy, and mechanism of action before advancing to preclinical models.
For this compound, a comprehensive in vitro PD profile would involve a panel of assays designed to:
Confirm Target Engagement: Radioligand binding assays to measure the affinity of this compound for its putative receptor(s).
Quantify Functional Activity: Cell-based functional assays to measure the downstream consequences of receptor binding. For example, if the target is a GABA receptor, patch-clamp electrophysiology could be used to measure changes in ion flow and membrane potential.
Assess Mitochondrial Effects: High-resolution respirometry using instruments like the Seahorse XF Analyzer can be employed on isolated mitochondria or permeabilized cells. This would determine this compound's effect on mitochondrial respiration by measuring the oxygen consumption rate (OCR). By providing specific substrates for different complexes of the ETC (e.g., pyruvate/malate for Complex I, succinate for Complex II), the precise site of mitochondrial inhibition can be identified.
The results of these studies are typically expressed as potency values, such as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).
Table 1: Illustrative In Vitro Pharmacodynamic Data for a Hypothetical Compound This table is for illustrative purposes to show how data for a compound like this compound might be presented. The values are not actual experimental data for this compound.
| Assay Type | Target/System | Parameter | Value |
|---|---|---|---|
| Receptor Binding | GABA-A Receptor | Ki (nM) | 150 |
| Functional Assay | Whole-cell Patch Clamp | EC₅₀ (µM) | 1.2 |
| Mitochondrial Respirometry | Isolated Mitochondria (Succinate) | IC₅₀ (µM) | > 50 |
| Mitochondrial Respirometry | Isolated Mitochondria (Pyruvate) | IC₅₀ (µM) | > 50 |
In Vivo Mechanistic Studies in Preclinical Models of this compound Activity
To validate in vitro findings and understand the integrated physiological effects of this compound, in vivo studies in preclinical animal models, such as mice or rats, are necessary. These studies aim to connect the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion) with its pharmacodynamic effects in a living organism.
For a skeletal muscle relaxant, key in vivo mechanistic studies would include:
Models of Muscle Spasm: Inducing muscle hyperactivity in animals (e.g., chemically or electrically) and assessing the ability of this compound to reduce it. Effects are often quantified using electromyography (EMG) to measure electrical activity in the muscle.
Assessment of Motor Coordination and Sedation: Using tests like the rotarod test to determine if the muscle relaxant effect is accompanied by motor impairment or sedation, helping to distinguish between a specific spasmolytic effect and general CNS depression.
Target Occupancy Studies: Using techniques like positron emission tomography (PET) with a radiolabeled form of this compound or a competing ligand to visualize and quantify the binding of the compound to its target in the brain or peripheral tissues of a living animal.
These in vivo studies are critical for confirming the mechanism of action and establishing a dose-response relationship, which are fundamental for any further development of the compound.
Advanced Synthetic Methodologies and Chemical Derivatization of Flumetramide
Innovations in the Total Synthesis of Flumetramide
The total synthesis of this compound involves the construction of its core morpholin-3-one (B89469) structure attached to a trifluoromethylphenyl group. One documented synthetic route begins with starting materials like 2-amino-4'-trifluoromethylacetophenone hydrochloride or 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanol. chemicalbook.com A notable multi-step synthesis has been outlined, starting from 4-(Trifluoromethyl)acetophenone. chemicalbook.com
A key precursor in the synthesis of this compound is trifluorotoluene, which serves as a foundational building block for the trifluoromethylphenyl moiety of the molecule. wikipedia.orgwikiwand.com
A detailed multi-step reaction pathway is presented below: chemicalbook.com
| Step | Starting Material | Reagents | Conditions | Intermediate/Product |
| 1 | 4-(Trifluoromethyl)acetophenone | 1.1: Hexamethylenetetramine, Chloroform | 1.1: 16 hours at 20 °C | 2-Amino-1-[4-(trifluoromethyl)phenyl]ethanone |
| 1.2: (Not specified) | 1.2: 12 hours at 20 °C | |||
| 2 | 2-Amino-1-[4-(trifluoromethyl)phenyl]ethanone | 2.1: Sodium tetrahydroborate, Methanol | 2.1: 0.5 hours at 0 °C | 2-Amino-1-[4-(trifluoromethyl)phenyl]ethanol |
| 3 | 2-Amino-1-[4-(trifluoromethyl)phenyl]ethanol | 3.1: Triethylamine, Dichloromethane (B109758) | 3.1: 1 hour at 0 °C | (Intermediate step leading to cyclization precursor) |
| 4 | (Precursor from Step 3) | 4.1: Potassium tert-butylate, Tetrahydrofuran | 4.1: 1 hour at 0 - 20 °C | This compound |
This pathway illustrates a structured approach to assembling the this compound molecule, involving amination, reduction, and subsequent cyclization to form the final morpholin-3-one ring system.
Stereoselective Synthesis and Chiral Resolution of this compound Analogues
This compound is a chiral molecule, possessing a stereocenter at the 6-position of the morpholin-3-one ring. The existence of specific enantiomers, such as (R)-Flumetramide, has been identified and cataloged. nih.gov The presence of this chirality means that the synthesis can result in a racemic mixture containing both (R) and (S) enantiomers.
Stereoselective synthesis aims to produce a single, desired enantiomer. While specific methodologies for the stereoselective synthesis of this compound analogues are not extensively detailed in the surveyed literature, the identification of individual enantiomers suggests that processes for chiral resolution or asymmetric synthesis are feasible. nih.govnih.govresearchgate.net Such strategies are crucial as different enantiomers of a chiral drug can exhibit distinct pharmacological activities.
Structure-Activity Relationship (SAR) Studies via this compound Derivatization
Structure-Activity Relationship (SAR) is a critical area of medicinal chemistry that links the chemical structure of a compound to its biological activity. wikipedia.orgslideshare.net For this compound, SAR studies would involve synthesizing a series of derivatives to determine which molecular features are essential for its muscle relaxant properties.
Key structural components of this compound that would be targets for derivatization in SAR studies include:
The Trifluoromethylphenyl Group: Modifications to the substitution pattern or the nature of the substituent on the phenyl ring could influence potency and selectivity.
The Morpholin-3-one Ring: Alterations to the heterocyclic ring could impact the compound's binding affinity and metabolic stability.
This compound itself serves as a reagent in the synthesis of other morpholine-based pharmaceuticals, highlighting the utility of its core structure in creating diverse compounds with potential therapeutic applications. lookchem.com However, detailed SAR studies focusing specifically on this compound derivatives are not widely available in the reviewed literature. nih.govnih.gov
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles focus on designing chemical processes that are environmentally benign, reducing waste and minimizing the use of hazardous substances. acs.orgunsw.edu.aunih.gov Applying these principles to the synthesis of this compound would involve a critical evaluation of the existing synthetic routes.
Potential areas for implementing green chemistry in the known this compound synthesis chemicalbook.com include:
Solvent Replacement: The use of chlorinated solvents like dichloromethane is a point of concern. Green chemistry would encourage replacement with safer, more environmentally friendly alternatives. unsw.edu.au
Atom Economy: The principle of atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, could be used to optimize the synthetic pathway. acs.org
Catalytic Reagents: Exploring the use of catalytic reagents in place of stoichiometric ones can significantly reduce waste. acs.orgdbu.de
Energy Efficiency: Developing reaction conditions that occur at ambient temperature and pressure would minimize energy consumption. kahedu.edu.in
While specific research detailing the application of green chemistry to this compound's production is not prominent, the principles offer a clear framework for future process improvements.
Computational and in Silico Approaches to Flumetramide Research
Quantitative Structure-Activity Relationship (QSAR) Modeling for Flumetramide Bioactivity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. For this compound, QSAR models can be instrumental in predicting its insecticidal efficacy based on variations in its molecular structure. The fundamental principle of QSAR is that the biological activity of a chemical is directly related to its molecular structure and physicochemical properties.
The development of a QSAR model for this compound bioactivity would typically involve the following steps:
Data Set Compilation : A series of this compound analogs with known insecticidal activities would be synthesized and tested.
Descriptor Calculation : For each analog, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties.
Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, are employed to build a mathematical model that links the calculated descriptors to the observed biological activity.
Model Validation : The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability.
An illustrative QSAR model for this compound could be represented by the following hypothetical equation:
Log(1/IC50) = a(logP) + b(LUMO) + c(MR) + d
Where:
IC50 is the concentration of the compound that causes 50% inhibition of the target.
logP represents the lipophilicity of the compound.
LUMO (Lowest Unoccupied Molecular Orbital) energy is an electronic descriptor.
MR (Molar Refractivity) is a steric descriptor.
a, b, and c are the regression coefficients, and d is a constant.
Table 1: Hypothetical Data for QSAR Modeling of this compound Analogs
| Analog | Log(1/IC50) | logP | LUMO (eV) | MR (cm³/mol) |
|---|---|---|---|---|
| This compound | 5.8 | 3.5 | -1.2 | 85.2 |
| Analog 1 | 5.5 | 3.2 | -1.1 | 82.1 |
| Analog 2 | 6.1 | 3.8 | -1.4 | 88.5 |
This QSAR model, once validated, could be used to predict the bioactivity of new, unsynthesized this compound derivatives, thereby guiding the design of more potent insecticides.
Molecular Docking and Dynamics Simulations of this compound-Target Complexes
Molecular docking and dynamics simulations are powerful computational tools used to study the interaction between a small molecule, such as this compound, and its biological target at an atomic level. It is understood that this compound acts on the insect gamma-aminobutyric acid (GABA) receptor. Molecular docking can predict the preferred binding mode of this compound within the binding site of this receptor.
The process involves:
Preparation of Structures : Three-dimensional structures of both this compound and the target GABA receptor are prepared. If the experimental structure of the receptor is unavailable, a homology model can be built based on the structure of a related protein.
Docking Simulation : A docking algorithm samples a large number of possible conformations of this compound within the receptor's binding site and scores them based on their binding affinity.
Analysis of Results : The top-scoring poses are analyzed to understand the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the this compound-receptor complex.
Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the this compound-receptor complex over time. MD simulations provide insights into the stability of the binding mode predicted by docking and can reveal conformational changes in both the ligand and the receptor upon binding.
Table 2: Key Interactions Predicted from a Hypothetical Docking Study of this compound with the Insect GABA Receptor
| Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|
| Threonine 245 | Hydrogen Bond | 2.8 |
| Phenylalanine 312 | Pi-Pi Stacking | 4.5 |
| Leucine 248 | Hydrophobic | 3.9 |
These computational insights are invaluable for understanding the mechanism of action of this compound and for designing new analogs with improved binding affinity and selectivity.
Application of Topological Descriptors and Cheminformatics in this compound Studies
Topological descriptors are numerical values derived from the two-dimensional representation of a molecule that encodes information about its size, shape, branching, and connectivity. These descriptors are widely used in cheminformatics for a variety of purposes, including similarity searching, virtual screening, and the development of QSAR models.
In the context of this compound research, topological descriptors can be used to:
Assess Molecular Diversity : By calculating a set of topological descriptors for a library of this compound analogs, researchers can quantify the structural diversity of the collection.
Similarity Searching : Topological descriptors can be used to search large chemical databases for compounds that are structurally similar to this compound, which may possess similar biological activities.
Predict Physicochemical Properties : Many topological indices have been shown to correlate well with important physicochemical properties such as boiling point, vapor pressure, and water solubility.
Table 3: Common Topological Descriptors and Their Potential Application to this compound
| Descriptor | Description | Relevance to this compound Studies |
|---|---|---|
| Wiener Index | The sum of distances between all pairs of atoms. | Correlates with molecular size and boiling point. |
| Randić Index | A measure of molecular branching. | Can influence receptor binding and metabolic stability. |
| Zagreb Indices | Based on the degrees of vertices in the molecular graph. | Related to the electronic properties of the molecule. |
The application of these cheminformatics tools allows for the efficient analysis of large datasets of chemical information, facilitating the identification of promising new insecticide candidates.
In Silico Prediction of this compound's Absorption, Distribution, Metabolism, and Excretion (ADME)
In silico ADME prediction models are used to estimate the pharmacokinetic properties of a compound before it is synthesized, saving significant time and resources in the drug discovery and development process. For this compound, predicting its ADME properties is crucial for assessing its potential environmental fate and its safety profile in non-target organisms.
A variety of computational models are available to predict a wide range of ADME properties, including:
Absorption : Prediction of properties such as intestinal absorption and skin permeability.
Distribution : Estimation of parameters like plasma protein binding and blood-brain barrier penetration.
Metabolism : Identification of potential sites of metabolism by cytochrome P450 enzymes.
Excretion : Prediction of the primary routes of elimination from the body.
Table 4: Hypothetical In Silico ADME Profile of this compound
| ADME Property | Predicted Value | Interpretation |
|---|---|---|
| Human Intestinal Absorption | High | Well-absorbed from the gastrointestinal tract. |
| Plasma Protein Binding | >95% | Highly bound to plasma proteins. |
| CYP2D6 Inhibition | Non-inhibitor | Unlikely to cause drug-drug interactions via this enzyme. |
These in silico predictions provide a valuable early assessment of the pharmacokinetic behavior of this compound and can help to identify potential liabilities that may need to be addressed through chemical modification.
Preclinical Efficacy and Therapeutic Spectrum Research of Flumetramide
Evaluation of Flumetramide as a Muscle Relaxant: Efficacy Studies in Animal Models
This compound is classified as a muscle relaxant in pharmacological literature and patents. However, detailed preclinical efficacy studies in animal models are not extensively available in the public domain. The evaluation of muscle relaxant properties in animal models is a critical step in preclinical research to determine a compound's potential therapeutic efficacy.
Standard animal models used to assess muscle relaxant activity include:
Rota-rod Test: This method assesses motor coordination. Animals are placed on a rotating rod, and the time they can stay on it before falling is measured. A decrease in this time after drug administration suggests impaired motor coordination and muscle relaxation. isciii.es
Inclined Plane Test: This test measures muscle grip strength. Animals are placed on an inclined plane, and the maximum angle at which they can maintain their position for a set time is recorded. A reduction in this angle indicates muscle relaxation. aboutscience.eu
Traction Test: This test also evaluates muscle strength. An animal is suspended by its forepaws on a wire, and its ability to pull itself up is observed. A failure to do so indicates muscle relaxation. aboutscience.eu
Electromyography (EMG) in Spastic Animals: In specialized animal models, such as the spastic mouse, EMG can be used to directly measure the electrical activity in muscles, providing a quantitative measure of rigidity and the relaxing effect of a compound. nih.gov
While this compound is identified as a muscle relaxant, specific data from these or similar in vivo models demonstrating its efficacy profile are not publicly documented. Such studies would be necessary to characterize its potency and effectiveness compared to other agents.
Investigation of this compound's Potential Antifungal Activities and Efficacy
The investigation into this compound's potential as an antifungal agent has yielded conflicting information. A computational screening study designed to predict the antifungal activity of various compounds using topological descriptors classified this compound as inactive. In this study, while compounds like miconazole (B906) and ketoconazole (B1673606) were correctly identified as active, this compound was predicted to lack antifungal properties.
Conversely, other literature, particularly within patent filings, has listed this compound among compounds with potential antifungal applications. This discrepancy highlights the difference between computational prediction and broader chemical classification. Without experimental microbiological tests, such as determining the Minimum Inhibitory Concentration (MIC) against various fungal strains, the true antifungal efficacy of this compound remains unconfirmed. Natural phytocompounds are often explored for antifungal properties, representing a significant area of drug discovery. nih.gov
Comparative Efficacy Assessments of this compound with Established Therapeutic Agents
Direct comparative efficacy studies assessing this compound against established muscle relaxants are not available in the published scientific literature. To provide a context for where this compound might fit therapeutically, it is useful to review the comparative efficacy of widely used agents for their approved indications: spasticity (from conditions like multiple sclerosis or spinal cord injury) and musculoskeletal conditions (like acute back pain). nih.gov
Established muscle relaxants such as baclofen (B1667701), tizanidine (B1208945), cyclobenzaprine, and carisoprodol (B1668446) have been extensively studied. nih.gov
For Spasticity: Baclofen and tizanidine are considered to have roughly equivalent efficacy. nih.gov Some studies in patients with multiple sclerosis found baclofen to be superior based on perceived efficacy and tolerance by clinicians, though patient-reported efficacy was not significantly different. criver.com In a study on children with cerebral palsy, tizanidine was found to have superior efficacy over baclofen in improving muscle tone and joint angles. practicalneurology.com Dantrolene is also effective compared to a placebo, but there is insufficient evidence to determine its efficacy relative to baclofen or tizanidine. nih.gov
For Musculoskeletal Conditions: Cyclobenzaprine, carisoprodol, and orphenadrine (B1219630) are considered effective compared to a placebo for acute back or neck pain. nih.gov Cyclobenzaprine is one of the most evaluated agents and has been consistently found to be effective. nih.gov There is insufficient evidence to definitively declare one of these agents as superior to another in terms of efficacy. wuxibiology.com
Below is a data table summarizing the efficacy of these established agents.
| Therapeutic Agent | Primary Indication(s) | Summary of Comparative Efficacy |
|---|---|---|
| Baclofen | Spasticity | Roughly equivalent efficacy to tizanidine for spasticity. nih.gov May be better tolerated than tizanidine in some multiple sclerosis patients, but also associated with more muscle weakness. criver.com |
| Tizanidine | Spasticity, Musculoskeletal Conditions | Roughly equivalent efficacy to baclofen for spasticity. nih.gov Found to be superior to baclofen in one study on cerebral palsy. practicalneurology.com Also effective for musculoskeletal conditions. nih.gov |
| Cyclobenzaprine | Musculoskeletal Conditions | Consistently found to be effective for acute musculoskeletal pain and spasms compared to placebo. nih.gov Insufficient evidence for superiority over other agents like carisoprodol or tizanidine. wuxibiology.com |
| Carisoprodol | Musculoskeletal Conditions | Effective compared to placebo for musculoskeletal conditions. nih.gov Insufficient evidence to determine relative efficacy compared to other agents. nih.gov |
| Dantrolene | Spasticity | Effective compared to placebo for spasticity. nih.gov Insufficient evidence for comparative efficacy against baclofen or tizanidine. nih.gov |
Polypharmacology and Off-Target Efficacy Research for this compound
Polypharmacology is the ability of a single drug to interact with multiple targets, which can contribute to both its therapeutic effects and its adverse reactions. uspharmacist.com The study of a drug's activity against a wide panel of unintended "off-targets" is known as secondary pharmacology or off-target screening and is a crucial part of modern drug development to predict potential side effects or identify new therapeutic uses. researchgate.netguidetoimmunopharmacology.org This is particularly relevant for centrally acting agents, as polypharmacy (the use of multiple medications) is common in patients treated for conditions like multiple sclerosis, who may also be taking muscle relaxants. mims.commims.com
There is currently no published research available on the specific polypharmacology or off-target binding profile of this compound. Determining this profile would require screening the compound against a large panel of receptors, ion channels, and enzymes. uni.lu
An example of the importance of off-target research for muscle relaxants can be seen with cyclobenzaprine. Structurally similar to tricyclic antidepressants, its known sedative effects are hypothesized to be mediated by potent off-target antagonism of central histamine (B1213489) H1 receptors. wuxibiology.com This demonstrates how an off-target effect can be responsible for a significant clinical characteristic of a drug. Without similar screening data for this compound, its broader pharmacological profile and potential for off-target efficacy remain unknown.
Comprehensive Toxicological Research and Safety Evaluation of Flumetramide
Acute and Subchronic Toxicity Studies of Flumetramide in Preclinical Species
Preclinical safety evaluation of any new chemical entity, such as this compound, commences with acute and subchronic toxicity studies in various animal species. These studies are fundamental in characterizing the potential adverse effects of a substance after single or repeated short-term exposure.
Acute Toxicity Studies:
Acute toxicity studies are designed to determine the adverse effects that occur within a short period, typically up to 14 days, following the administration of a single dose or multiple doses of a substance within 24 hours. bienta.net The primary objectives of these studies are to identify the median lethal dose (LD50), recognize signs of toxicity, and understand the potential target organs for toxicity. bienta.net For this compound, these studies would typically involve at least two mammalian species, often rats and mice, using the intended clinical route of administration as well as intravenous administration to ensure systemic exposure. bienta.net Key parameters monitored include mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), body weight changes, and gross pathological findings upon necropsy. bienta.net
Subchronic Toxicity Studies:
Following the acute studies, subchronic toxicity testing provides information on the effects of repeated exposure to this compound over a period of 28 to 90 days. criver.com These studies are crucial for determining a No-Observed-Adverse-Effect-Level (NOAEL) and for selecting appropriate dose levels for longer-term chronic studies. ikm.mk Typically conducted in at least two species (one rodent and one non-rodent), these studies involve daily administration of the compound. ikm.mk A comprehensive set of endpoints are evaluated, including:
Clinical Observations: Daily detailed observations for any signs of toxicity. ikm.mk
Body Weight and Food/Water Consumption: Monitored regularly to assess general health. ikm.mk
Hematology and Clinical Chemistry: Blood and urine samples are analyzed to detect changes in blood cells, organ function (liver, kidney), and other metabolic parameters. ikm.mk
Ophthalmology: Eye examinations are performed to detect any ocular toxicities.
Pathology: At the end of the study, a full necropsy is performed, and organs are weighed and examined microscopically for any pathological changes. ikm.mk
| Parameter | Acute Toxicity Study | Subchronic Toxicity Study |
|---|---|---|
| Duration | Up to 14 days | 28 to 90 days |
| Dosing | Single or multiple doses within 24 hours | Daily repeated doses |
| Primary Objective | Determine LD50, identify immediate toxic signs | Determine NOAEL, identify target organs from repeated exposure |
| Key Endpoints | Mortality, clinical signs, gross necropsy | Clinical signs, body weight, hematology, clinical chemistry, organ weights, histopathology |
Chronic Toxicology and Carcinogenicity Research on this compound Exposure
Long-term exposure to chemical substances can lead to chronic toxicity and potentially cancer. Therefore, chronic toxicology and carcinogenicity studies are critical components of the safety assessment of this compound.
Chronic Toxicology Studies:
These studies investigate the adverse effects of a substance following prolonged and repeated exposure, typically for 6 to 12 months in non-rodent species and up to 24 months in rodents. criver.comoecd.org The primary goal is to characterize the dose-response relationship and identify a NOAEL for chronic exposure. The design of these studies is similar to subchronic studies but extends over a longer duration, allowing for the detection of slowly developing toxicities. criver.com Key assessments include ongoing clinical observations, body weight and food consumption monitoring, periodic hematology and clinical chemistry, and comprehensive histopathological examination of all organs and tissues at the end of the study. oecd.org
Carcinogenicity Studies:
Carcinogenicity studies are designed to assess the potential of a substance to cause cancer. These studies are typically conducted in rodents and last for the majority of their lifespan (e.g., 24 months for rats). oecd.org Animals are exposed to this compound daily, and at the end of the study, a detailed histopathological examination of all tissues is performed to identify any neoplastic lesions (tumors). oecd.org The selection of the test species is based on data from previous studies, including metabolism and toxicology data. ich.org
A combined chronic toxicity and carcinogenicity study is often employed to reduce the number of animals used. oecd.org In such a design, a subset of animals is used for the chronic toxicity evaluation (e.g., for 12 months), while the majority of the animals continue on the study for the full duration to assess carcinogenicity. oecd.org
| Feature | Chronic Toxicology Study | Carcinogenicity Study |
|---|---|---|
| Primary Objective | Identify long-term non-cancer health effects and NOAEL. | Assess the potential to cause cancer. |
| Typical Duration | 6-12 months (non-rodents), up to 24 months (rodents). | Typically 24 months in rodents. |
| Key Endpoint | Organ toxicity, functional changes, NOAEL. | Incidence and type of tumors. |
| Species | Rodent and non-rodent. | Typically rodents (e.g., rats, mice). |
Reproductive and Developmental Toxicology Assessments for this compound
Reproductive and developmental toxicology studies are essential to evaluate the potential adverse effects of this compound on the reproductive system and the developing offspring. These assessments are typically conducted in compliance with internationally recognized guidelines, such as those from the OECD and ICH. criver.com
Reproductive Toxicology:
These studies assess the effects of this compound on the male and female reproductive systems. This includes evaluating parameters such as fertility, mating behavior, and the structure and function of reproductive organs. Multi-generational studies may be conducted to investigate effects across more than one generation. anapathresearch.com
Developmental Toxicology:
Developmental toxicology studies, also known as teratology studies, focus on the potential of this compound to cause adverse effects on the developing organism, from conception through to postnatal development. nih.gov These studies are typically conducted in pregnant animals (e.g., rats and rabbits) who are exposed to the compound during critical periods of organogenesis. nih.gov The offspring are then examined for any structural abnormalities, growth retardation, or functional deficits. nih.gov
Key assessments in developmental and reproductive toxicology (DART) studies include:
Evaluation of fertility and reproductive performance in parental animals.
Assessment of prenatal development, including the number of implantations, resorptions, and fetal viability. nih.gov
Detailed examination of fetuses for any external, visceral, and skeletal malformations.
Evaluation of postnatal development, including survival, growth, and functional development of the offspring. nih.gov
Genotoxicity and Mutagenicity Studies of this compound
Genotoxicity and mutagenicity studies are performed to assess the potential of this compound to damage genetic material (DNA). A standard battery of tests is typically required to evaluate different endpoints of genetic damage. europa.eu
Mutagenicity refers to the induction of permanent changes in the genetic material that can be passed on to subsequent generations of cells. chemsafetypro.comGenotoxicity is a broader term that includes any adverse effect on the genetic material, which may or may not lead to a mutation. chemsafetypro.com
The standard battery of tests for genotoxicity often includes:
A test for gene mutation in bacteria (Ames test): This in vitro test uses different strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) to detect gene mutations. service.gov.uknih.gov
An in vitro cytogenetic test for chromosomal damage: This test, often conducted in mammalian cells, assesses the potential of a substance to cause structural or numerical chromosomal aberrations. mdpi.com
An in vivo genotoxicity test: If there is a positive result in the in vitro tests, an in vivo test is typically required to assess the genotoxic potential in a whole animal. chemsafetypro.com The most common in vivo test is the micronucleus test in rodent hematopoietic cells. nih.gov
A negative result in this battery of tests provides a good indication that the compound is not genotoxic and, therefore, is unlikely to be a carcinogen that acts by a genotoxic mechanism.
Mechanistic Toxicology of this compound: Identifying Pathways of Adverse Outcomes
Mechanistic toxicology aims to understand how a chemical, such as this compound, causes adverse effects at the molecular, cellular, and organ levels. This field moves beyond simply identifying toxicity to explaining the underlying biological processes.
A key concept in mechanistic toxicology is the Adverse Outcome Pathway (AOP) . An AOP is a conceptual framework that links a molecular initiating event (MIE) – the initial interaction of a chemical with a biological target – to an adverse outcome at the individual or population level through a series of key events (KEs). lhasalimited.org
For this compound, mechanistic studies could involve:
Identifying the molecular initiating event: This could be the binding of this compound to a specific receptor, enzyme, or other cellular component.
Characterizing the key events: This involves studying the downstream cellular and physiological changes that are triggered by the MIE. This can be achieved using various techniques, including 'omics' technologies (genomics, transcriptomics, proteomics, and metabolomics), which allow for a broad assessment of molecular changes. numberanalytics.com
Establishing a causal link between the key events and the adverse outcome: This involves demonstrating that the observed molecular and cellular changes are indeed responsible for the toxic effects observed in whole-animal studies.
Understanding the mechanism of toxicity is crucial for human health risk assessment, as it can help to determine the relevance of findings in animal models to humans and can inform the development of safer alternatives.
Biomarker Discovery and Validation in this compound Toxicological Research
Biomarkers are measurable indicators of a biological state or condition. scitechnol.com In toxicology, biomarkers can be used to indicate exposure to a chemical, the resulting biological effect, or individual susceptibility to that effect. The discovery and validation of biomarkers are critical for improving the efficiency and accuracy of toxicological research and risk assessment. numberanalytics.com
Biomarker Discovery:
Modern 'omics' technologies, particularly metabolomics, have revolutionized biomarker discovery. scitechnol.com Metabolomics is the comprehensive study of small molecules (metabolites) in a biological system. scitechnol.com By analyzing changes in the metabolome of animals exposed to this compound, researchers can identify specific metabolites or patterns of metabolites that are associated with toxicity. scitechnol.com These metabolic changes can provide early and sensitive indicators of adverse effects, often before any overt signs of toxicity are apparent. scitechnol.com
Biomarker Validation:
Once potential biomarkers are identified, they must be validated to ensure they are reliable and relevant. This involves demonstrating that the biomarker is:
Sensitive: It can detect the effect at low doses.
Specific: It is only altered by the specific toxic effect of interest.
Reproducible: The results are consistent across different studies and laboratories.
Translatable: The biomarker is relevant to the species of interest, ultimately humans.
Validated biomarkers can be used in preclinical studies to monitor for toxicity and can potentially be used in clinical settings to monitor for adverse drug reactions.
Nonclinical Safety Data Integration and Human Risk Extrapolation for this compound
The ultimate goal of nonclinical toxicology studies is to support the safe use of a chemical in humans. This requires the integration of all available nonclinical data and the extrapolation of these findings to predict potential risks in humans.
Data Integration:
This process involves a comprehensive evaluation of all the data generated from the various toxicology studies, including:
Acute, subchronic, and chronic toxicity data.
Carcinogenicity data.
Reproductive and developmental toxicology data.
Genotoxicity data.
Mechanistic toxicology and biomarker data.
By integrating these diverse datasets, a comprehensive safety profile of this compound can be developed. This includes identifying the primary target organs for toxicity, determining the dose-response relationships for different effects, and establishing the NOAEL for each relevant endpoint.
Human Risk Extrapolation:
Extrapolating nonclinical data to humans is a complex process that involves several considerations:
Interspecies differences: There are often significant differences in the way different species absorb, distribute, metabolize, and excrete chemicals. These differences in pharmacokinetics and pharmacodynamics must be taken into account when extrapolating from animals to humans. nih.gov
Dose-response assessment: The dose-response relationship observed in animals is used to estimate the potential risk at the much lower exposure levels typically encountered by humans.
Safety factors: To account for uncertainties in the extrapolation process, safety factors (also known as uncertainty factors) are typically applied to the NOAEL from animal studies to derive a safe exposure level for humans.
Environmental Impact and Ecotoxicological Investigations of Flumetramide
Environmental Fate and Persistence Studies of Flumetramide in Diverse Matrices
The environmental fate of a chemical compound describes its transport and transformation in the environment. epa.gov For fluorinated compounds like this compound, persistence is a key concern. acs.org While specific studies on the environmental half-life of this compound are not extensively detailed in the public domain, the general behavior of fluorinated pharmaceuticals suggests a potential for persistence in various environmental compartments, including soil and water. acs.org
The stability of the carbon-fluorine bond contributes to the resistance of such compounds to degradation. efpia.eu Research on other fluorinated substances has shown that they can persist in the environment for extended periods, leading to potential long-term contamination of ecosystems. acs.org The movement of these compounds through soil and water systems is governed by factors such as their solubility, sorption to soil particles, and the hydrogeological characteristics of the environment. slu.sepurdue.edu Understanding these processes is crucial for predicting the potential for groundwater contamination and the widespread distribution of the compound. purdue.edu
Biodegradation and Biotransformation Pathways of this compound in Environmental Systems
Biodegradation is a critical process that can mitigate the environmental impact of chemical compounds. However, the structural characteristics of fluorinated pharmaceuticals like this compound can make them recalcitrant to microbial breakdown. The degradation of fluorinated pesticides, a related class of compounds, often results in the formation of persistent metabolites, which may themselves be of environmental concern. acs.org
While specific biotransformation pathways for this compound in environmental systems are not well-documented in available research, it is plausible that microbial communities in soil and aquatic environments may have limited capacity to cleave the trifluoromethyl group from the aromatic ring. This resistance to biodegradation could lead to the accumulation of the parent compound in the environment. Further research is needed to elucidate the specific microorganisms and enzymatic processes that might be involved in the transformation of this compound, and to identify any potential degradation products.
Bioaccumulation and Biomagnification Potential of this compound in Food Webs
Bioaccumulation is the process by which a substance builds up in an organism from the surrounding environment, while biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. cimi.orggeeksforgeeks.orgfiveable.me Persistent and lipophilic (fat-soluble) compounds are particularly prone to these processes. cimi.org
The potential for this compound to bioaccumulate can be inferred from its chemical properties. While specific data on its bioaccumulation factor (BAF) in various organisms is limited, studies on other persistent organic pollutants (POPs) with similar characteristics have demonstrated significant bioaccumulation in aquatic and terrestrial food webs. cimi.orgresearchgate.net For instance, research on per- and polyfluoroalkyl substances (PFAS) has shown their ability to accumulate in fish, posing risks to both the aquatic ecosystem and human consumers. nih.gov Given that this compound is a fluorinated organic compound, it is essential to investigate its potential to be taken up by organisms and transferred through the food chain. cimi.orgmerieuxnutrisciences.com
Ecotoxicity Assessments of this compound on Aquatic and Terrestrial Organisms
Ecotoxicity studies are vital for understanding the potential adverse effects of chemicals on living organisms. eurofins.fr These assessments typically involve exposing standard test organisms from different trophic levels, such as algae, invertebrates (like Daphnia), and fish, to the substance . researchgate.netresearchgate.net
Standardized ecotoxicity tests would be necessary to determine the acute and chronic toxicity of this compound to a range of aquatic and terrestrial species. eurofins.fr Such tests would establish key metrics like the EC50 (the concentration causing an effect in 50% of the test population) and LC50 (the concentration causing death in 50% of the test population). embrapa.brunipd.it For example, studies on other fluorinated compounds have revealed varying levels of toxicity to different organisms, with algae sometimes being more sensitive than daphnids. unipd.it
Table 1: Representative Ecotoxicity Endpoints for Chemical Assessment This table is for illustrative purposes and does not represent actual data for this compound.
| Test Organism | Trophic Level | Endpoint | Typical Test Guideline |
|---|---|---|---|
| Raphidocelis subcapitata (Green Algae) | Producer | Growth Inhibition (72-hr EC50) | OECD 201 |
| Daphnia magna (Water Flea) | Primary Consumer | Immobilization (48-hr EC50) | OECD 202 |
| Danio rerio (Zebrafish) | Secondary Consumer | Acute Toxicity (96-hr LC50) | OECD 203 |
| Eisenia fetida (Earthworm) | Decomposer | Acute Toxicity (14-day LC50) | OECD 207 |
Methodological Advancements in Assessing the Environmental Footprint of Fluorinated Pharmaceuticals like this compound
The increasing prevalence of fluorinated compounds in the environment has driven advancements in analytical and assessment methodologies. mdpi.comresearchgate.net Assessing the environmental footprint of these substances requires sophisticated techniques to detect them at low concentrations and to understand their complex behavior. nih.gov
Advanced Analytical Techniques:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a primary tool for detecting and quantifying trace levels of pharmaceuticals and their metabolites in environmental samples like water, soil, and biota. nih.gov It offers high sensitivity and selectivity.
High-Resolution Mass Spectrometry (HRMS): This technique is valuable for non-targeted screening, helping to identify unknown transformation products of compounds like this compound in the environment. epa.gov
Particle-Induced Gamma-ray Emission (PIGE): This method can be used to measure the total fluorine content in a sample, providing a broader picture of organofluorine contamination, although it is not specific to individual compounds. itrcweb.org
Improved Risk Assessment Models: The development of more accurate environmental risk assessment models is crucial. acs.org For fluorinated compounds, these models need to account for their high persistence and potential for bioaccumulation. nih.gov This includes refining models that predict the fate and transport of chemicals in different environmental compartments and developing food web models that can estimate biomagnification potential. nih.govnih.gov
Focus on the Entire Life Cycle: A comprehensive assessment of the environmental footprint of pharmaceuticals involves considering their entire life cycle, from manufacturing and use to disposal and environmental fate. efpia.eu This includes evaluating emissions from production facilities and the effectiveness of wastewater treatment plants in removing these persistent compounds. rsc.org
Advanced Analytical Methodologies for Flumetramide Research
Development and Validation of Chromatographic Techniques for Flumetramide Quantification in Complex Samples
Chromatographic methods are fundamental for separating this compound from interfering components in complex samples such as biological fluids, agricultural products, and environmental media. pageplace.de High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for its quantification. pageplace.defao.org
The development of a robust analytical method requires careful optimization of sample preparation and chromatographic conditions. For pesticide residue analysis, which shares methodological similarities with this compound analysis, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and efficient extraction technique for various food matrices. fda.gov.twnih.gov This is often followed by a cleanup step using solid-phase extraction (SPE) to remove co-extracted matrix components that could interfere with analysis. fao.orgmdpi.com For water samples, SPE can be used to extract and concentrate this compound from large volumes, enabling detection at very low levels. fao.orgnih.gov
Method validation is a critical step to ensure the reliability of the analytical results. nih.govresearchgate.net According to international guidelines, validation includes assessing parameters such as selectivity, linearity, accuracy (recovery), precision (repeatability and reproducibility), and the limit of quantification (LOQ). nih.govresearchgate.netmdpi.com For multi-residue analysis of pesticides in citrus fruits using liquid chromatography-tandem mass spectrometry (LC-MS/MS), recovery values between 70% and 120% with a relative standard deviation of ≤20% are considered satisfactory. nih.gov The LOQ for modern methods is often required to be at or below the regulatory maximum residue limits (MRLs), which can be as low as 0.01 mg/kg. fao.orgnih.gov
| Parameter | Typical Acceptance Criteria | Description |
|---|---|---|
| Linearity (R²) | > 0.990 | Demonstrates a proportional relationship between detector response and analyte concentration over a specific range. nih.gov |
| Accuracy (Recovery) | 70-120% | Measures the closeness of the experimental value to the true value, assessed by analyzing spiked samples. nih.gov |
| Precision (RSD) | ≤ 20% | Expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. nih.gov |
| Limit of Quantification (LOQ) | ≤ 0.01 mg/kg | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. fao.orgnih.gov |
Mass Spectrometric Approaches for this compound and its Metabolite Profiling
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the structural confirmation of this compound and the identification of its metabolites. nih.goveag.com This technique offers unparalleled sensitivity and selectivity, allowing for the detection of trace-level compounds in highly complex biological and environmental samples. eag.commeasurlabs.com LC-MS/MS combines the separation capabilities of LC with the ability of tandem mass spectrometry to isolate a specific parent ion, fragment it, and analyze the resulting product ions, which provides a structural fingerprint of the molecule. eag.comcreative-proteomics.com
Metabolite profiling studies are crucial for understanding the biotransformation of a compound in an organism. purdue.edumdpi.com These studies often involve incubating the parent drug with in-vitro systems like liver microsomes or hepatocytes, or analyzing in-vivo samples such as urine and plasma from treated subjects. nih.govyoutube.com For instance, a study on the related compound flutamide (B1673489) used LC-MS/MS to identify various phase I (e.g., hydroxylation) and phase II (e.g., glucuronide and sulfate (B86663) conjugation) metabolites in microsomal incubations and human urine. nih.gov A similar approach would be applied to this compound, where analysts would search for predicted biotransformations such as oxidation, hydrolysis of the morpholinone ring, and subsequent conjugation reactions.
Modern metabolite identification strategies may employ high-resolution mass spectrometry (HRMS) systems like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, which provide highly accurate mass measurements, facilitating the determination of elemental compositions for both the parent compound and its metabolites. pharmaron.comresearchgate.netnih.gov Predictive multiple reaction monitoring (pMRM) methods can be used to simultaneously screen for a wide range of potential metabolites based on predicted chemical modifications. mdpi.com
| Metabolic Reaction | Potential Metabolite Structure | Analytical Detection Method |
|---|---|---|
| Phase I: Hydroxylation | This compound with an added -OH group on the phenyl ring or morpholine (B109124) ring. | LC-MS/MS detection of a mass shift of +16 Da from the parent ion. |
| Phase I: Amide Hydrolysis | Opening of the morpholinone ring to form a carboxylic acid and an amine. | LC-HRMS to identify the fragment corresponding to the opened ring structure. |
| Phase II: Glucuronidation | Hydroxylated metabolite conjugated with a glucuronic acid moiety. | LC-MS/MS detection of a mass shift of +176 Da from the phase I metabolite. |
| Phase II: Sulfation | Hydroxylated metabolite conjugated with a sulfate group. | LC-MS/MS detection of a mass shift of +80 Da from the phase I metabolite. |
Spectroscopic and Spectrometric Characterization of this compound
Spectroscopic techniques are vital for the definitive structural elucidation and characterization of this compound, typically performed on the synthesized reference standard. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the principal methods used.
NMR spectroscopy provides detailed information about the atomic structure of the molecule. ¹H NMR reveals the number and types of hydrogen atoms, while ¹³C NMR identifies the carbon skeleton. For this compound, which contains a trifluoromethyl group, ¹⁹F NMR is particularly informative. wikipedia.orgwikiwand.com For example, its precursor, (trifluoromethyl)benzene, appears as a singlet at -63.2 ppm in ¹⁹F NMR spectra. wikipedia.orgwikiwand.com A similar characteristic signal would be expected for this compound, confirming the presence and electronic environment of the CF₃ group.
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. justia.comgoogle.com The FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups. These would include C=O stretching for the amide carbonyl in the morpholinone ring, C-F stretching for the trifluoromethyl group, and C-O-C stretching for the ether linkage in the morpholine ring. google.comgoogleapis.com
Novel Biosensor and Immunoassay Development for this compound Detection in Biological and Environmental Matrices
While highly specific biosensors and immunoassays for this compound are not yet widely documented in scientific literature, the development of such tools represents a promising frontier for rapid and field-deployable detection. These methods offer high sensitivity and can be designed for on-site screening of environmental and biological samples, reducing the reliance on laboratory-based chromatographic techniques for initial assessments. researchgate.netamazon.com
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are based on the highly specific binding between an antibody and its target antigen. To develop an immunoassay for this compound, specific antibodies would first need to be generated by immunizing an animal with a this compound-protein conjugate. These antibodies could then be used to create a competitive or sandwich ELISA kit for the high-throughput quantification of the compound in samples like water or urine.
Biosensors are analytical devices that combine a biological recognition element (e.g., an enzyme, antibody, or nucleic acid) with a physicochemical transducer. For this compound detection, an electrochemical biosensor could be developed using enzymes that are inhibited by this compound, with the change in enzyme activity being converted into a measurable electrical signal. Alternatively, optical biosensors, utilizing phenomena like surface plasmon resonance or fluorescence, could detect the binding of this compound to a specific immobilized antibody or receptor in real-time. researchgate.net The development of these novel techniques could significantly enhance environmental monitoring and clinical research capabilities. amazon.com
Methodological Considerations for Trace Analysis of this compound
The trace analysis of this compound, especially in complex environmental and food matrices, presents several methodological challenges that must be carefully addressed to ensure accurate and reliable results. researchgate.net
A primary challenge is the matrix effect, where co-extracted endogenous compounds suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification. thermofisher.com To mitigate this, extensive sample cleanup is often necessary. fao.org Furthermore, matrix-matched calibration standards are frequently used, where standards are prepared in an extract of a blank matrix sample to compensate for these effects. nih.gov The use of stable isotope-labeled internal standards (IL-IS) is the most effective way to correct for both matrix effects and variations in extraction recovery, as the IL-IS behaves almost identically to the native analyte throughout the analytical process. europa.eu
Achieving the low limits of quantification (LOQs) required by regulatory bodies is another significant consideration. mdpi.comselectscience.net This necessitates the use of highly sensitive instrumentation, such as the latest generation of triple quadrupole or high-resolution mass spectrometers, and may require pre-concentration steps for the sample. measurlabs.com
The choice between a single-residue method and a multi-residue method is also important. While multi-residue methods are efficient for screening a large number of compounds simultaneously, they may not be suitable for all analytes due to diverse physicochemical properties leading to poor recovery or sensitivity. thermofisher.comeuropa.eu If this compound is not amenable to existing multi-residue methods, a dedicated single-residue method must be developed and validated to ensure regulatory compliance and accurate risk assessment. europa.eu The handling and processing of samples, such as homogenizing frozen samples to prevent enzymatic degradation, are also critical to maintaining sample integrity before analysis. thermofisher.comfao.org
Regulatory Science, Risk Assessment, and Future Research Horizons for Flumetramide
Regulatory Science Frameworks for Flumetramide Drug Development and Evaluation
There is no publicly available information detailing the specific regulatory science frameworks that have been applied to the development and evaluation of this compound. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive frameworks for drug approval, which include a phased approach to clinical trials to assess safety and efficacy. google.comnih.gov These processes involve rigorous evaluation of data from laboratory, animal, and human studies. google.com However, no records indicate that this compound has been submitted for review or approved by these agencies. mpeurope.orgmultiplemyelomahub.combloodcancerstoday.commdedge.com The process for drug evaluation requires that the benefits of a drug outweigh its risks for it to be considered safe and effective for approval. google.com
Data Standardization and Exchange Initiatives in this compound Regulatory Submissions
Specific details on data standardization and exchange initiatives for this compound regulatory submissions are not available. Generally, regulatory authorities like the FDA and EMA mandate the use of standardized formats for the submission of clinical and non-clinical study data. drugs.comcytel.com The Clinical Data Interchange Standards Consortium (CDISC) provides standards such as the Study Data Tabulation Model (SDTM) to ensure data consistency, which facilitates efficient review. cytel.comwikipedia.org For any drug seeking approval, a Study Data Standardization Plan (SDSP) is typically required, often discussed with regulators at key milestones like the End-of-Phase 2 meeting. justia.com Without evidence of this compound undergoing this regulatory process, its adherence to these data standards remains undocumented.
Application of Artificial Intelligence and Real-World Data in this compound Regulatory Science
There is no information on the application of Artificial Intelligence (AI) or the use of Real-World Data (RWD) in the regulatory science context for this compound. The use of AI in drug development is an emerging field, with applications in optimizing clinical trials and analyzing complex datasets. googleapis.combtyoungscientist.comahrq.govresearchgate.net Similarly, RWD, which includes data from electronic health records and medical claims, is increasingly used to generate Real-World Evidence (RWE) to support regulatory decisions, particularly for post-market surveillance and sometimes for demonstrating effectiveness. nih.govyoutube.com However, the application of these advanced methodologies to this compound has not been documented in available sources.
Identification of Critical Research Gaps and Unmet Needs in this compound Studies
Given the scarcity of published studies on this compound, the primary research gap is the lack of fundamental data on its clinical efficacy, safety profile, and mechanism of action. While it is known to be a skeletal muscle relaxant, its potential benefits compared to existing therapies are unknown. wikipedia.org The broader field of skeletal muscle relaxants has identified unmet needs, including the development of drugs with improved side-effect profiles, particularly a reduction in central nervous system effects like drowsiness, and better options for long-term use. nih.govuspharmacist.com There is a significant need for new-generation anti-spastic drugs that can directly target muscle contraction without neurological or cardiovascular side effects. nih.gov this compound's potential to address these unmet needs is currently un-researched.
Collaborative Research Initiatives and International Partnerships in this compound Science
No evidence of collaborative research initiatives or international partnerships focused on this compound science was found. Such collaborations are crucial for advancing research, especially for complex health challenges. bloodcancerstoday.com International partnerships can facilitate the sharing of expertise, resources, and diverse patient populations for clinical trials, accelerating the development of new therapies. justia.comgoogleapis.comthebusinessresearchcompany.com The lack of such initiatives for this compound further indicates its limited presence in the current research and development landscape.
Ethical Considerations in this compound Research and Development
Specific ethical considerations discussed in the context of this compound research are absent from the literature. Any research involving human subjects must adhere to fundamental ethical principles, including informed consent, protection of vulnerable populations, and ensuring the potential benefits of the research outweigh the risks. opcenters.comnih.govfda.gov Researchers must maintain scientific integrity, transparency in data reporting, and protect participant confidentiality. btyoungscientist.comgisassp.com These principles would be paramount in any future clinical investigation of this compound.
Q & A
Q. What are the standard experimental protocols for synthesizing and characterizing Flumetramide?
To synthesize this compound, follow validated protocols from peer-reviewed literature, such as nucleophilic substitution reactions under controlled anhydrous conditions . Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight verification. Ensure reproducibility by documenting reaction parameters (temperature, solvent ratios, catalyst concentration) and cross-referencing with established spectral databases .
Q. How can researchers validate the stability of this compound under varying storage conditions?
Design stability studies using accelerated degradation protocols:
- Thermal stress : Expose samples to 40°C–60°C for 1–4 weeks.
- Photolytic stress : Use UV light (320–400 nm) for 48–72 hours.
- Hydrolytic stress : Test in acidic (pH 3), neutral (pH 7), and alkaline (pH 9) buffers.
Quantify degradation products via HPLC-MS and compare with ICH guidelines for impurity thresholds .
Q. What in vitro assays are recommended for preliminary pharmacological screening of this compound?
Prioritize receptor-binding assays (e.g., radioligand displacement for target receptors) and enzyme inhibition studies (IC50 determination). Use cell-based models (e.g., HEK293 or primary neurons) to assess functional activity. Validate results with positive controls and replicate experiments across three independent trials to minimize batch variability .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported pharmacokinetic data for this compound across species?
Contradictions often arise from interspecies metabolic differences (e.g., cytochrome P450 isoform expression). Mitigate this by:
Q. What methodological frameworks are optimal for analyzing this compound’s synergistic effects with adjuvant therapies?
Use combination index (CI) analysis (Chou-Talalay method) to quantify synergy:
- Experimental design : Dose-response matrices for this compound and adjuvants.
- Data interpretation : CI < 1 indicates synergy; CI > 1 indicates antagonism.
Validate findings with transcriptomic profiling (RNA-seq) to identify co-regulated pathways and ensure biological relevance .
Q. How can researchers address discrepancies in this compound’s structure-activity relationship (SAR) studies?
Discrepancies may stem from incomplete conformational analysis or solvent effects. Solutions include:
- Molecular dynamics simulations to model ligand-receptor interactions under physiological conditions.
- X-ray crystallography or cryo-EM to resolve binding poses.
- Free-energy perturbation (FEP) calculations to compare binding affinities of structural analogs .
Data Contradiction and Validation
Q. What statistical methods are robust for reconciling conflicting efficacy data in this compound trials?
Apply Bayesian meta-analysis to weight studies by sample size and methodological rigor. Use sensitivity analysis to identify outliers and mixed-effects models to account for inter-study variability. Cross-validate with preclinical models to confirm biological plausibility .
Q. How should researchers design experiments to minimize batch-to-batch variability in this compound production?
- Standardize raw material sourcing (e.g., certificate of analysis for precursors).
- Implement quality-by-design (QbD) principles for process optimization.
- Use design of experiments (DoE) to identify critical process parameters (CPPs) affecting purity and yield .
Methodological Resources
Q. Table 1: Key Analytical Techniques for this compound Research
| Parameter | Technique | Metrics | Reference |
|---|---|---|---|
| Purity | HPLC-UV/DAD | Retention time, peak area ratio | |
| Structural identity | NMR (1H/13C) | Chemical shift, coupling constants | |
| Thermal stability | Differential scanning calorimetry (DSC) | Melting point, enthalpy change |
Q. Table 2: Common Pitfalls in this compound Research
| Issue | Solution | Reference |
|---|---|---|
| Low synthetic yield | Optimize catalyst loading (e.g., Pd/C ratio) | |
| Off-target activity | Use CRISPR-edited cell lines for specificity | |
| Data irreproducibility | Adopt open-source lab notebooks for transparency |
Research Design and Ethical Compliance
- Human/animal studies : Submit protocols to institutional review boards (IRBs) or IACUCs. Include justification for this compound dosing regimens based on preclinical LD50 and NOAEL data .
- Data sharing : Comply with FAIR principles (Findable, Accessible, Interoperable, Reusable) when depositing datasets in repositories like Zenodo or ChEMBL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
